3,5-dibromo-1-ethyl-1H-pyrazole CAS 1596745-76-4
3,5-dibromo-1-ethyl-1H-pyrazole CAS 1596745-76-4
An In-Depth Technical Guide to 3,5-dibromo-1-ethyl-1H-pyrazole (CAS: 1596745-76-4): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-dibromo-1-ethyl-1H-pyrazole, a key heterocyclic building block for research and development, particularly within the pharmaceutical and materials science sectors. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and the strategic placement of bromine atoms at the 3- and 5-positions renders this molecule a highly versatile intermediate for constructing complex molecular architectures via cross-coupling chemistry.[1][2][3] This document, designed for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides validated synthetic protocols with mechanistic insights, explores its reactivity in pivotal organic transformations, and outlines its potential applications.
The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide range of enzymatic and receptor targets. This has led to the development of numerous blockbuster drugs for treating cancer, inflammation, viral infections, and neurological disorders.[2][3][5]
The utility of a pyrazole core is significantly enhanced by its functionalization. Halogen atoms, particularly bromine, serve as exceptionally versatile synthetic handles.[6] The carbon-bromine bonds in 3,5-dibromo-1-ethyl-1H-pyrazole are ripe for participation in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the controlled, regioselective introduction of aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening and the targeted synthesis of complex lead candidates. The N-ethyl group, in turn, modulates the compound's solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Key Properties
| Property | Value / Description | Source |
| CAS Number | 1596745-76-4 | - |
| Molecular Formula | C₅H₆Br₂N₂ | [7] |
| Molecular Weight | 253.93 g/mol | [7] |
| Monoisotopic Mass | 251.88977 Da | [7] |
| Appearance | Predicted: Off-white to pale yellow solid or oil | - |
| Predicted XlogP | 2.6 | [7] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF, DMSO) | - |
| Storage | Store in an inert atmosphere at 2-8°C, protected from light and moisture |
Predicted Spectroscopic Data
The following data represents predicted values based on the chemical structure. Experimental verification is required for confirmation.
| Technique | Predicted Data | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.35 (s, 1H), 4.15 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 3H) | The singlet at ~6.35 ppm corresponds to the lone proton at the C4 position. The N-ethyl group is expected to show a quartet for the methylene (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 141.0 (C3), 129.5 (C5), 108.0 (C4), 45.0 (CH₂), 15.0 (CH₃) | The C3 and C5 carbons directly attached to bromine atoms will be significantly downfield. The C4 carbon will appear around 108 ppm. The ethyl group carbons will be in the aliphatic region. |
| Mass Spec. (ESI-MS) | [M+H]⁺ m/z ≈ 252.9, 254.9, 256.9 | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. |
Synthesis and Mechanistic Considerations
A robust and logical synthetic route to 3,5-dibromo-1-ethyl-1H-pyrazole proceeds in two primary stages: the formation of the N-ethylated pyrazole core, followed by a regioselective dibromination.
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole
This procedure is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] Using ethylhydrazine ensures the direct installation of the required N-ethyl substituent.
-
Rationale: The reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl equivalent. A subsequent intramolecular cyclization and dehydration yields the stable aromatic pyrazole ring.
-
Step-by-Step Methodology:
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C to liberate the free base.
-
To this basic solution, add malondialdehyde bis(dimethyl acetal) (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole, which can be purified by distillation or column chromatography if necessary.
-
Protocol 2: Dibromination of 1-ethyl-1H-pyrazole
This step utilizes an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes halogenation at the C3 and C5 positions.
-
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable source of electrophilic bromine (Br⁺) and offers better control and safety compared to liquid bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich C3 and C5 positions of the pyrazole ring attack the electrophilic bromine.
-
Step-by-Step Methodology:
-
Dissolve the 1-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3,5-dibromo-1-ethyl-1H-pyrazole.
-
Synthetic Utility in Drug Development
The true value of 3,5-dibromo-1-ethyl-1H-pyrazole lies in its capacity as a versatile scaffold for building molecular complexity. The two bromine atoms can be selectively addressed in cross-coupling reactions to introduce a wide array of functional groups.
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
-
Application: Formation of C(sp²)-C(sp²) bonds, ideal for synthesizing bi-aryl compounds often found in kinase inhibitors and other targeted therapies.
-
Methodology:
-
To a reaction vessel, add 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of dioxane and water or toluene and ethanol.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and extract with an organic solvent.
-
Purify via column chromatography to yield the 3,5-diaryl-1-ethyl-1H-pyrazole derivative.
-
Generalized Protocol: Buchwald-Hartwig Amination
-
Application: Formation of C-N bonds, a critical transformation for introducing amine functionalities prevalent in many CNS-active drugs and GPCR ligands.
-
Methodology:
-
In an inert atmosphere glovebox or Schlenk line, combine 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 eq), the desired primary or secondary amine (2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (3.0 eq).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the mixture to 90-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench carefully with water, and extract the product with an organic solvent.
-
Purify by column chromatography to obtain the 3,5-diamino-1-ethyl-1H-pyrazole product.
-
Safety and Handling
Based on data for structurally similar compounds like 3,5-dibromo-1-methyl-1H-pyrazole, the following hazards should be assumed.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Measures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
3,5-dibromo-1-ethyl-1H-pyrazole is a high-value, strategically designed chemical intermediate. Its stable N-ethylated pyrazole core, combined with two versatile bromine handles, makes it an ideal starting point for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide demonstrate its straightforward preparation and its immense potential for application in palladium-catalyzed cross-coupling reactions, empowering researchers in drug discovery and materials science to accelerate their development programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Smolecule. (2023, August 15). 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.
- ChemicalBook. (n.d.). 1-ethyl-1H-pyrazol-5-ol synthesis.
- RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
- ChemicalBook. (2025, July 16). Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-pyrazole | 67460-86-0.
- PubChemLite. (n.d.). 3,5-dibromo-1-ethyl-1h-pyrazole.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
- PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131.
- Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
- International Journal of Pharmaceutical and Chemical Sciences. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Journal of Advanced Pharmaceutical Technology & Research. (2014). Current status of pyrazole and its biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. PubChemLite - 3,5-dibromo-1-ethyl-1h-pyrazole (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
